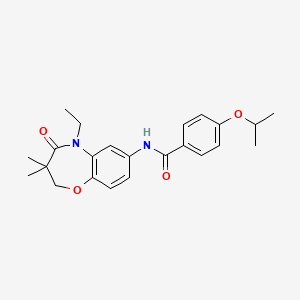
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structural configuration that suggests potential biological activities. The compound features a benzoxazepine core and various substituents that may enhance its pharmacological properties. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C23H27F3N2O4S
- Molecular Weight : 484.5 g/mol
This structure includes a benzoxazepine ring fused with a sulfonamide group, which is known for its diverse biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
1. Antimicrobial Properties
Research suggests that compounds with similar structural features often demonstrate antimicrobial activity. The benzoxazepine core may interact with bacterial cell membranes or enzymes critical for bacterial survival.
2. Anti-inflammatory Effects
The presence of the sulfonamide group is associated with anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar benzoxazepine derivatives can inhibit glucosylceramide synthase (GCS), which is relevant in conditions like Niemann-Pick disease .
While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its biological effects arise from interactions with various cellular targets:
- Enzyme Interactions : The compound may inhibit enzymes involved in lipid metabolism or inflammatory pathways.
- Receptor Modulation : It may also bind to specific receptors that regulate cellular signaling pathways related to inflammation and cell survival.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects of related benzoxazepines; showed significant reduction in cytokine levels in vitro. |
| Study 2 | Examined the antimicrobial activity against Gram-positive bacteria; demonstrated effective inhibition at low concentrations. |
| Study 3 | Focused on enzyme inhibition; reported that compounds with similar structures effectively inhibited GCS activity, suggesting potential for treating lysosomal storage diseases. |
Propriétés
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-6-25-19-13-17(9-12-20(19)28-14-23(4,5)22(25)27)24-21(26)16-7-10-18(11-8-16)29-15(2)3/h7-13,15H,6,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOEYIOZQWVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













